molecular formula C13H12ClF4N3O B2756255 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride CAS No. 2060036-86-2

3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride

Cat. No. B2756255
CAS RN: 2060036-86-2
M. Wt: 337.7
InChI Key: GBPQXNOHLYUGBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride is a useful research compound. Its molecular formula is C13H12ClF4N3O and its molecular weight is 337.7. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles, including compounds structurally related to 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride, have been studied for their potential as anticancer agents. These compounds have shown promising activity against breast and colorectal cancer cell lines through the induction of apoptosis. The research indicates that modifications to the 3-phenyl and 5-position rings significantly affect the compounds' activity, identifying TIP47, an IGF II receptor binding protein, as a molecular target. This highlights the compound's potential in cancer therapy research (Zhang et al., 2005).

Material Science and Polymer Chemistry

In material science and polymer chemistry, fluorinated poly(1,3,4-oxadiazole-ether-imide)s have been prepared using aromatic diamines with preformed 1,3,4-oxadiazole rings, including derivatives similar to the compound . These polymers exhibit high thermal stability, excellent solubility in polar organic solvents, and potential for creating smooth, pinhole-free coatings with good fluorescence properties. This research opens avenues for the development of new materials with specific optical and thermal characteristics (Hamciuc et al., 2005).

Antimicrobial and Antifungal Agents

The synthesis and evaluation of 1,2,4-triazoles and 1,3,4-oxadiazole derivatives from isonicotinic acid hydrazide have been conducted, demonstrating their antimicrobial and antifungal activities. This suggests the potential of 3-(4-Fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole hydrochloride and related compounds in developing new antimicrobial agents. Such derivatives have shown to possess significant activity against a range of bacterial and fungal strains, underlining the importance of structural modifications for enhancing antimicrobial properties (Bayrak et al., 2009).

Fluorescence Sensing

Oxadiazole derivatives, including those structurally related to the specified compound, have been explored as fluorescence turn-on sensors. For example, studies have demonstrated the capability of these compounds to selectively detect monovalent silver ions (Ag+), indicating their potential application in the development of fluorescent sensors for detecting specific ions in environmental and biological samples. The unique photo-induced electron transfer mechanism provides a basis for designing highly selective and sensitive fluorescent receptors (Zheng et al., 2013).

properties

IUPAC Name

3-(4-fluorophenyl)-5-[3-(trifluoromethyl)pyrrolidin-3-yl]-1,2,4-oxadiazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F4N3O.ClH/c14-9-3-1-8(2-4-9)10-19-11(21-20-10)12(13(15,16)17)5-6-18-7-12;/h1-4,18H,5-7H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPQXNOHLYUGBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1(C2=NC(=NO2)C3=CC=C(C=C3)F)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClF4N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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